6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC16260544
Molecular Formula: C18H12ClF2NO4
Molecular Weight: 379.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12ClF2NO4 |
|---|---|
| Molecular Weight | 379.7 g/mol |
| IUPAC Name | 6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C18H12ClF2NO4/c1-9-6-15-12(7-13(9)19)14(23)8-16(26-15)17(24)22-10-2-4-11(5-3-10)25-18(20)21/h2-8,18H,1H3,(H,22,24) |
| Standard InChI Key | IJBYKLRYIVHNQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)F |
Introduction
Synthesis
Chromene derivatives are often synthesized through condensation reactions involving appropriate starting materials. For example, the synthesis of chromene-based compounds can involve the reaction of salicylaldehydes with various reagents to form the chromene ring .
Biological Activities of Chromene Derivatives
Chromene derivatives have been studied for their potential biological activities, including:
-
Antihistaminic Activity: Chromene derivatives have shown significant antihistaminic activity by inhibiting histamine-induced contractions in isolated guinea pig ileum .
-
Anticancer Activity: Some chromene derivatives have been evaluated for their anticancer properties, although specific data on 6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is not available.
-
Bronchodilatory Activity: Chromene compounds have also demonstrated bronchodilatory effects, making them potential therapeutic agents for respiratory conditions like asthma .
Research Findings and Data
Given the lack of specific information on 6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide, the following table summarizes general properties and activities of chromene derivatives:
| Property/Activity | Description |
|---|---|
| Chemical Structure | 4-Oxo-4H-chromene core with various substituents. |
| Synthesis | Typically involves condensation reactions. |
| Antihistaminic Activity | Inhibition of histamine-induced contractions. |
| Anticancer Activity | Potential activity, but specific data is limited. |
| Bronchodilatory Activity | Demonstrated in certain chromene derivatives. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume